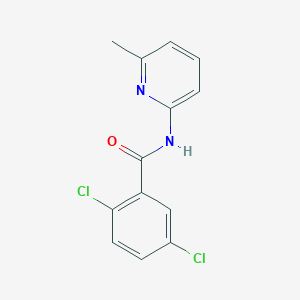

2-(isobutylthio)-4,5,6-trimethylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical compound belongs to a class of compounds known for their complex molecular structures and the potential for diverse chemical reactions and applications. While direct information on "2-(isobutylthio)-4,5,6-trimethylnicotinonitrile" is scarce, research on similar compounds provides valuable insights into their synthesis, structure, and properties.

Synthesis Analysis

Synthesis of similar compounds often involves multicomponent reactions (MCRs), highlighting the efficiency and versatility of these methods in constructing complex molecules. For instance, isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates were synthesized through an MCR involving isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile, using BF3·OEt2 as a catalyst (Kumar et al., 2013).

Molecular Structure Analysis

Structural analyses often employ techniques like X-ray crystallography, revealing details such as conformation and bond lengths. The molecular structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate demonstrated a "flattened-boat" conformation for the pyran ring, elucidated through spectral techniques and X-ray structural analysis (Kumar et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can be highly specific and yield diverse products. For example, reactions of tetraalkyldiindane with tert-butyl and phenyl isonitriles formed weak adducts, retaining the In−In bond, which underscores the complexity and specificity of reactions involving these compounds (Uhl et al., 1998).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. However, specific data on "this compound" are not readily available, suggesting a gap in the literature.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are vital for applications in synthesis and material science. Studies like the synthesis and reactions of methyl (trimethylsilylmethyl)-acetylenecar☐ylate illustrate the generation of novel structures through cycloaddition reactions, showcasing the innovative potential of chemical synthesis (Hojo et al., 1993).

科学的研究の応用

Chemical Synthesis and Reactions

Precursor for Nitroxides Synthesis : A study explored the use of isonitriles with nitroxyl moieties as precursors for synthesizing nitroxides, indicating the potential of similar nitrile compounds in creating valuable derivatives for chemical reactions (Zakrzewski, Jezierska, & Hupko, 2004).

Alkylation and Catalysis : Research on the alkylation of isobutane with 2-butene using composite ionic liquid catalysts showcased the creation of high-octane alkylates, demonstrating the relevance of nitrile and related compounds in enhancing catalytic reactions for fuel improvement (Liu, Hu, Xu, & Su, 2008).

Material Science and Corrosion Inhibition

Corrosion Inhibition : A study on pyridine derivatives, including nitrile-functionalized compounds, as corrosion inhibitors for steel in acidic environments, highlighted their high efficiency in protecting metals, which suggests potential applications of similar nitrile compounds in industrial corrosion prevention (Ansari, Quraishi, & Singh, 2015).

Pharmaceutical Chemistry

Anticancer Compounds : Research involving 2-amino-3-cyanopyridine derivatives, related to the structural motif of 2-(isobutylthio)-4,5,6-trimethylnicotinonitrile, assessed their potential as anticancer agents, indicating the significance of nitrile compounds in developing therapeutic drugs (Mansour, Sayed, Marzouk, & Shaban, 2021).

特性

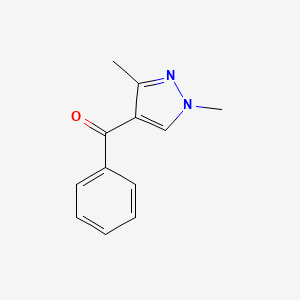

IUPAC Name |

4,5,6-trimethyl-2-(2-methylpropylsulfanyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-8(2)7-16-13-12(6-14)10(4)9(3)11(5)15-13/h8H,7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJMYJJOUUHAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C)SCC(C)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)